

5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid molecular weight

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Compound of Interest

Compound Name: 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid

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A Comprehensive Technical Guide to the Physicochemical Properties of **5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic Acid**

Executive Summary

This technical guide provides a detailed analysis of the molecular weight and associated physicochemical properties of **5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid**. This compound belongs to the isoxazoline class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development. This document outlines the theoretical basis for its molecular weight, protocols for experimental verification, and the scientific context of its structural components. With a molecular formula of $C_{10}H_9NO_3$ and a calculated average molecular weight of 191.18 g/mol, this molecule's properties are critical for its potential application in pharmacological research.^{[1][2]} This guide is intended for researchers, chemists, and drug development professionals who require a foundational understanding of this compound for synthesis, characterization, and application.

Compound Identification and Structure

Accurate identification is the cornerstone of chemical research. This section details the fundamental identifiers for **5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid**.

- Systematic Name: **5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid**

- Common Synonyms: 5-Phenylisoxazoline-3-carboxylic acid
- Molecular Formula: $C_{10}H_9NO_3$
- CAS Registry Number: A specific CAS number for this exact dihydro- structure is not readily available in public databases. For context, the related aromatic (non-dihydro) compound, 5-Phenylisoxazole-3-carboxylic acid, is assigned CAS Number 14441-90-8.^{[3][4][5]} Researchers synthesizing this compound would need to register it to obtain a new CAS number.

The structure consists of a five-membered dihydrogenated oxazole ring, known as an isoxazoline ring. A phenyl group is attached at the 5-position, and a carboxylic acid functional group is present at the 3-position. The presence of a chiral center at the C5 position means the compound can exist as enantiomers (R and S forms).

Molecular Weight Determination

The molecular weight is a fundamental property derived from the compound's atomic composition. It is crucial for stoichiometric calculations in synthesis and for interpretation of analytical data.

Theoretical Molecular Weight Calculation

The average molecular weight (often denoted as MW) is calculated using the weighted average of the natural abundances of the constituent elements' isotopes. The molecular formula $C_{10}H_9NO_3$ is broken down as follows:

Element	Symbol	Atom Count	Average Atomic Mass (g/mol)	Total Mass Contribution (g/mol)
Carbon	C	10	12.011	120.110
Hydrogen	H	9	1.008	9.072
Nitrogen	N	1	14.007	14.007
Oxygen	O	3	15.999	47.997
Total	191.186			

Based on this, the average molecular weight of **5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid** is 191.18 g/mol .[\[1\]](#)[\[2\]](#)

Isotopic Distribution and Exact Mass

For high-resolution mass spectrometry (HRMS), the monoisotopic mass (or exact mass) is the more relevant value. It is calculated using the mass of the most abundant isotope of each element (^{12}C , ^1H , ^{14}N , ^{16}O).

- Exact Mass Calculation: $(10 * 12.000000) + (9 * 1.007825) + (1 * 14.003074) + (3 * 15.994915) = 191.058244 \text{ Da}$

This precise value is what researchers would expect to observe in HRMS analyses, allowing for unambiguous formula determination.

Experimental Verification of Molecular Mass

Theoretical calculations must be confirmed by empirical data. Mass spectrometry is the definitive technique for determining the molecular mass of a synthesized or isolated compound.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines a standard method for verifying the molecular mass of the title compound.

Objective: To confirm the molecular mass of **5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid**.

Methodology:

- **Sample Preparation:** Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of ~1-10 µg/mL in a 50:50 mixture of acetonitrile and water, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.
- **Instrumentation:** Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an Electrospray Ionization (ESI) source.
- **Ionization Mode Selection:**
 - **Negative Ion Mode ($[M-H]^-$):** The carboxylic acid moiety is acidic and readily loses a proton (H^+), making negative ion mode highly suitable. The expected ion would be observed at m/z 190.05098.
 - **Positive Ion Mode ($[M+H]^+$):** While less likely for a strong acid, protonation can occur, typically on the nitrogen or oxygen atoms. The expected ion would be at m/z 192.06551. In the presence of sodium salts, a sodium adduct $[M+Na]^+$ at m/z 214.04019 may also be observed.^[6]
- **Data Acquisition:** Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire data in full scan mode over a relevant mass range (e.g., m/z 100-500).
- **Data Analysis:** Compare the observed m/z value from the high-resolution spectrum with the calculated exact mass. A mass accuracy of <5 ppm (parts per million) provides high confidence in the elemental composition.

Caption: Workflow for molecular mass verification using ESI-MS.

Physicochemical Context and Significance

The molecular weight and structure of a compound are intrinsically linked to its function, particularly in a drug development context.

The Isoxazoline Scaffold in Drug Discovery

The isoxazoline ring is considered a "privileged scaffold" in medicinal chemistry. Its non-planar, three-dimensional structure is advantageous for creating specific interactions with biological targets.^[7] This class of compounds has demonstrated a wide range of biological activities, including use as insecticides and potential therapeutics.^[8]

The Role of the Carboxylic Acid Moiety

The carboxylic acid group is a common feature in over 450 marketed drugs. Its ability to donate a proton allows it to form strong ionic interactions (salt bridges) with basic residues (like lysine or arginine) in protein binding sites. However, its ionized state at physiological pH can also present challenges, such as:

- **Reduced Membrane Permeability:** The negative charge can hinder passive diffusion across biological membranes, like the blood-brain barrier.
- **Metabolic Liabilities:** Carboxylic acids can undergo metabolic processes like glucuronidation, which can sometimes lead to toxicity issues.

Understanding these properties is crucial for drug development professionals when designing new molecular entities.

Structure-Property Relationships

Small modifications to a chemical structure can significantly alter its molecular weight and other properties. Comparing the title compound to related structures illustrates this principle.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Structural Difference from Target
5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid	C ₁₀ H ₉ NO ₃	191.18	Reference Compound
5-Methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid	C ₁₁ H ₁₁ NO ₃	205.21	Phenyl at C3, Methyl & COOH at C5
(4S,5R)-2,4-Diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylic acid	C ₁₆ H ₁₃ NO ₃	267.28	Different isomer (oxazole), additional phenyl group
3-(2-Hydroxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid	C ₁₀ H ₉ NO ₄	207.18	Phenyl at C3 with OH, COOH at C5

Data sourced from multiple chemical databases.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Conclusion

5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid is a heterocyclic compound with a calculated average molecular weight of 191.18 g/mol and a monoisotopic mass of 191.058244 Da. These fundamental values are critical for its synthesis, purification, and analytical characterization. The presence of the isoxazoline scaffold and the carboxylic acid moiety places this compound within a class of molecules with significant potential for biological activity, while also presenting well-understood challenges for drug design. Experimental verification, primarily through high-resolution mass spectrometry, is an essential step to confirm its identity and purity in any research or development setting.

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